3'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxymethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a biphenyl derivative with a methoxymethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbaldehyde group can form covalent bonds with nucleophiles, affecting the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol: This compound has multiple methoxymethyl groups and different reactivity.
(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but with an amine group instead of a carbaldehyde. The uniqueness of 3’-(Methoxymethyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(methoxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-11-13-3-2-4-15(9-13)14-7-5-12(10-16)6-8-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKYCBFQAQBACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.